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molecular formula C21H16ClF4N3O6 B8306211 Epyrifenacil CAS No. 353292-31-6

Epyrifenacil

Cat. No. B8306211
M. Wt: 517.8 g/mol
InChI Key: XPEVJXBWHXAUDR-UHFFFAOYSA-N
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Patent
US07223862B2

Procedure details

Into a mixture of 1.0 g of 3-[2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-trifluoromethyl-1,2,3,6-tetrahydropyrimidin-1-yl)phenoxy]-1H-pyridin-2-one, 42 μl of boron trifluoride-diethyl ether complex and 40 ml of 1,2-dichloroethane, 0.4 ml of ethyl diazoacetate (purity: 90%) was dropped at room temperature over 2 hours. After dropping, the reaction mixture was further stirred for two hours, and then subjected to silica gel column chromatography (eluent; hexane/ethyl acetate=2/1) to give 1.10 g of 3-[2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-trifluoromethyl-1,2,3,6-tetrahydropyrimidin-1-yl)phenoxy]-2-(ethoxycarbonylmethoxy)pyridine:
Name
3-[2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-trifluoromethyl-1,2,3,6-tetrahydropyrimidin-1-yl)phenoxy]-1H-pyridin-2-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[C:14]([F:16])[C:13]([N:17]2[C:22](=[O:23])[CH:21]=[C:20]([C:24]([F:27])([F:26])[F:25])[N:19]([CH3:28])[C:18]2=[O:29])=[CH:12][C:3]=1[O:4][C:5]1[C:6](=[O:11])[NH:7][CH:8]=[CH:9][CH:10]=1.ClCCCl.[N+](=[CH:36][C:37]([O:39][CH2:40][CH3:41])=[O:38])=[N-]>CCCCCC.C(OCC)(=O)C>[Cl:1][C:2]1[CH:15]=[C:14]([F:16])[C:13]([N:17]2[C:22](=[O:23])[CH:21]=[C:20]([C:24]([F:27])([F:26])[F:25])[N:19]([CH3:28])[C:18]2=[O:29])=[CH:12][C:3]=1[O:4][C:5]1[C:6]([O:11][CH2:36][C:37]([O:39][CH2:40][CH3:41])=[O:38])=[N:7][CH:8]=[CH:9][CH:10]=1 |f:3.4|

Inputs

Step One
Name
3-[2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-trifluoromethyl-1,2,3,6-tetrahydropyrimidin-1-yl)phenoxy]-1H-pyridin-2-one
Quantity
1 g
Type
reactant
Smiles
ClC1=C(OC=2C(NC=CC2)=O)C=C(C(=C1)F)N1C(N(C(=CC1=O)C(F)(F)F)C)=O
Name
Quantity
40 mL
Type
reactant
Smiles
ClCCCl
Name
Quantity
0.4 mL
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was further stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped at room temperature over 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(OC=2C(=NC=CC2)OCC(=O)OCC)C=C(C(=C1)F)N1C(N(C(=CC1=O)C(F)(F)F)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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